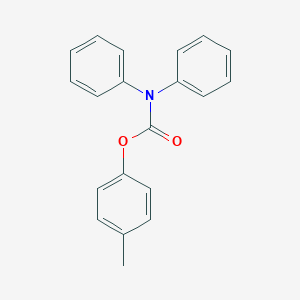

(4-methylphenyl) N,N-diphenylcarbamate

Description

(4-Methylphenyl) N,N-diphenylcarbamate is a carbamate derivative characterized by a central carbamate group (-OCONR₂) where the nitrogen atoms are substituted with two phenyl groups (N,N-diphenyl), and the oxygen atom is linked to a 4-methylphenyl group. The compound has been studied for its role as a serine esterase inhibitor, specifically targeting phospholipase C (PLC) in platelets, where it blocks phosphatidylinositol hydrolysis and arachidonic acid mobilization . Its structural rigidity and aromatic substituents make it a candidate for probing enzyme active sites and designing targeted inhibitors.

Properties

CAS No. |

10369-97-8 |

|---|---|

Molecular Formula |

C20H17NO2 |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

(4-methylphenyl) N,N-diphenylcarbamate |

InChI |

InChI=1S/C20H17NO2/c1-16-12-14-19(15-13-16)23-20(22)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 |

InChI Key |

ODVSOHSQPJFLHN-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |

Synonyms |

N,N-Diphenylcarbamic acid 4-methylphenyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Carbamate derivatives with variations in aryl substituents exhibit divergent biological activities and physicochemical behaviors:

Physicochemical Properties

- Lipophilicity : The diphenyl groups in this compound increase lipophilicity (logP ~4–5 estimated), enhancing membrane permeability compared to dimethylcarbamates (logP ~2–3) .

- Thermal Stability : Aryl carbamates generally exhibit higher thermal stability than alkyl derivatives due to resonance stabilization of the carbamate group .

- Solubility: The 4-methylphenyl substituent balances lipophilicity and solubility in organic solvents (e.g., CHCl₃, DMSO), whereas nitro or carboxyl groups (e.g., 2-nitro-4-carboxyphenyl analog) reduce solubility in non-polar media .

Key Research Findings

- PLC Inhibition Mechanism: this compound competes with phosphatidylinositol at the PLC active site, with inhibition reversible upon washing, suggesting non-covalent binding .

- Comparative Potency : In α-glucosidase inhibition, the 4-methylphenyl analog (4m) was 10-fold more potent than 4-benzylpiperidine derivatives, emphasizing substituent-driven efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.